molecular formula C11H14FNO3 B13566768 Ethyl 2-(4-amino-2-fluorophenoxy)propanoate

Ethyl 2-(4-amino-2-fluorophenoxy)propanoate

Cat. No.: B13566768
M. Wt: 227.23 g/mol
InChI Key: DPNWPGDCKVEPEO-UHFFFAOYSA-N
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Description

Ethyl 2-(4-amino-2-fluorophenoxy)propanoate is an organic compound with the molecular formula C11H14FNO3 It is an ester derivative of propanoic acid and contains both amino and fluorophenoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(4-amino-2-fluorophenoxy)propanoate typically involves the esterification of 2-(4-amino-2-fluorophenoxy)propanoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-amino-2-fluorophenoxy)propanoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The fluorine atom can be substituted with other halogens or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) in acetone.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(4-amino-2-fluorophenoxy)propanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-(4-amino-2-fluorophenoxy)propanoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the fluorophenoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Ethyl 2-(4-amino-2-fluorophenoxy)propanoate can be compared with other similar compounds such as:

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.

    Ethyl 2-(4-amino-2-chlorophenoxy)propanoate: Contains a chlorine atom instead of a fluorine atom.

    Ethyl 2-(4-amino-2-bromophenoxy)propanoate: Contains a bromine atom instead of a fluorine atom.

The uniqueness of this compound lies in its combination of amino and fluorophenoxy functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C11H14FNO3

Molecular Weight

227.23 g/mol

IUPAC Name

ethyl 2-(4-amino-2-fluorophenoxy)propanoate

InChI

InChI=1S/C11H14FNO3/c1-3-15-11(14)7(2)16-10-5-4-8(13)6-9(10)12/h4-7H,3,13H2,1-2H3

InChI Key

DPNWPGDCKVEPEO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)OC1=C(C=C(C=C1)N)F

Origin of Product

United States

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